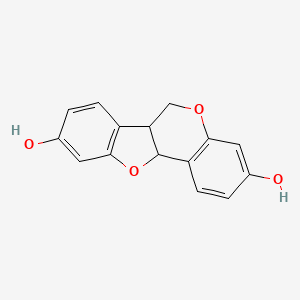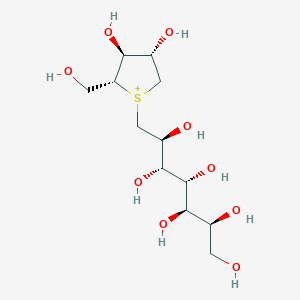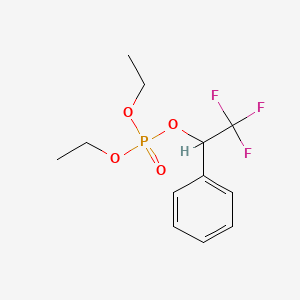![molecular formula C13H21O3PS B10848317 Bis(1-Methylethyl) [2-(Sulfanylmethyl)phenyl]phosphonate](/img/structure/B10848317.png)
Bis(1-Methylethyl) [2-(Sulfanylmethyl)phenyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisopropyl 2-(sulfanylmethyl)phenylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a phenyl ring, which is further substituted with a sulfanylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diisopropyl 2-(sulfanylmethyl)phenylphosphonate typically involves the reaction of diisopropyl phosphite with a suitable phenyl derivative. One common method is the Arbuzov reaction, where diisopropyl phosphite reacts with a halogenated phenyl compound under mild conditions to form the desired phosphonate . The reaction is usually carried out in the presence of a base, such as triethylamine, and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: Industrial production of diisopropyl 2-(sulfanylmethyl)phenylphosphonate may involve large-scale Arbuzov reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as palladium or copper, can enhance the efficiency of the reaction and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Diisopropyl 2-(sulfanylmethyl)phenylphosphonate undergoes various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Hydrolysis: The phosphonate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Substitution: Nitrated or halogenated derivatives.
Hydrolysis: Phosphonic acid derivatives.
Scientific Research Applications
Diisopropyl 2-(sulfanylmethyl)phenylphosphonate has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential inhibitor of metallo-beta-lactamases, enzymes that confer antibiotic resistance to bacteria.
Materials Science: Used in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: Studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of diisopropyl 2-(sulfanylmethyl)phenylphosphonate involves its interaction with specific molecular targets, such as metallo-beta-lactamases. The sulfur atom and the phosphonate group coordinate with the zinc ion in the active site of the enzyme, inhibiting its activity and preventing the hydrolysis of beta-lactam antibiotics . This inhibition is crucial for combating antibiotic-resistant bacterial infections.
Comparison with Similar Compounds
- Diisopropyl methylphosphonate
- Diisopropyl phenylphosphonate
- Diisopropyl 2-(methylthio)phenylphosphonate
Comparison: Diisopropyl 2-(sulfanylmethyl)phenylphosphonate is unique due to the presence of the sulfanylmethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the sulfur atom enhances its ability to inhibit metallo-beta-lactamases, making it a more potent inhibitor than diisopropyl methylphosphonate .
Properties
Molecular Formula |
C13H21O3PS |
|---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
[2-di(propan-2-yloxy)phosphorylphenyl]methanethiol |
InChI |
InChI=1S/C13H21O3PS/c1-10(2)15-17(14,16-11(3)4)13-8-6-5-7-12(13)9-18/h5-8,10-11,18H,9H2,1-4H3 |
InChI Key |
JFZVPWMZPZJUTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(C1=CC=CC=C1CS)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Des-AA1,2,5-[(NalphaMe)Cys3,D-Trp8,IAmp9]SRIF](/img/structure/B10848239.png)

![Des-AA1,2,5-[D-Nal8,IAmp9]SRIF](/img/structure/B10848256.png)
![3-[4-[2-(Dimethylamino)ethyl]phenoxy-2,6-D2]-N,N-dimethyl-1-propanamine](/img/structure/B10848260.png)
![Des-AA1,2,5-[D-Nal8,IAmp9,(NalphaMe)Thr12]SRIF](/img/structure/B10848265.png)
![Des-AA1,2,5-[D-Nal8,IAmp9,(NalphaMe)Phe11]SRIF](/img/structure/B10848267.png)
![methyl (15S,17S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B10848271.png)
![Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF](/img/structure/B10848279.png)
![[(2R)-3-[hydroxy-[2-hydroxy-3-[hydroxy-[(2R)-2-[(9E,12Z)-octadeca-9,12-dienoyl]oxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropoxy]phosphoryl]oxypropoxy]phosphoryl]oxy-2-[(9Z,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate](/img/structure/B10848282.png)


![[(2R)-3-[[3-[[(2R)-2,3-bis[[(9E,12E)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B10848302.png)

![[(3aR,4S,6E,10Z,11aR)-10-(hydroxymethyl)-6-methyl-3-methylene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (3R)-3,4-dihydroxy-2-methylene-butanoate](/img/structure/B10848316.png)
